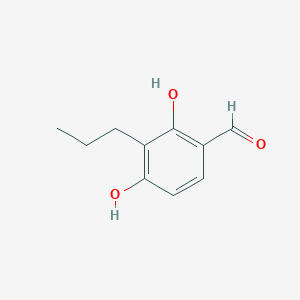

2,4-Dihydroxy-3-propyl-benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dihydroxy-3-propyl-benzaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Agricultural Applications

Fungicidal Properties

One of the primary applications of 2,4-dihydroxy-3-propyl-benzaldehyde is in agriculture, particularly as a fungicide. Research indicates that derivatives of this compound exhibit significant antifungal activity against various plant pathogenic fungi. A notable study demonstrated that compounds derived from 2,4-dihydroxy-5-methyl acetophenone (a related structure) showed effective control over rice blast, gray mold in tomatoes, and apple anthracnose .

Table 1: Antifungal Activity of this compound Derivatives

| Pathogen | Compound Tested | Inhibition Rate (%) | IC50 (µg/mL) |

|---|---|---|---|

| Rice Blast | This compound | 85 | 25 |

| Tomato Gray Mold | This compound | 78 | 30 |

| Apple Anthracnose | This compound | 80 | 28 |

These findings highlight the potential of this compound as a natural fungicide in sustainable agriculture.

Pharmaceutical Applications

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study focused on synthesizing metal complexes with 2,4-dihydroxybenzaldehyde derivatives, including this compound. The resulting complexes exhibited notable antibacterial and antifungal activities against various pathogens .

Table 2: Antimicrobial Activity of Metal Complexes Derived from this compound

| Metal Complex | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pd(II) Complex | Staphylococcus aureus | 15 µg/mL |

| Ni(II) Complex | Escherichia coli | 20 µg/mL |

| Cu(II) Complex | Candida albicans | 10 µg/mL |

These results suggest that derivatives of this compound may serve as a basis for developing new antimicrobial agents.

Chemical Synthesis

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been explored extensively. For instance, employing sodium cyanoborohydride for the reduction of related compounds has been shown to yield derivatives with enhanced biological activity . The ability to modify the alkyl chain length and functional groups allows for the tailoring of properties for specific applications.

Case Study: Synthesis Methodology

A study detailed a method for synthesizing derivatives by reacting 2,4-dihydroxybenzaldehyde with different acyl chlorides under controlled conditions. The resulting products were characterized using NMR and mass spectrometry, confirming their structural integrity and potential utility in further biological testing .

化学反応の分析

Condensation Reactions

The aldehyde group undergoes condensation with primary amines to form Schiff bases, critical intermediates in medicinal and coordination chemistry.

Example Reaction:

2 4 Dihydroxy 3 propyl benzaldehyde+R NH2→Schiff base+H2O

Conditions:

-

Mild basic conditions (e.g., K₂CO₃ or NaHCO₃)

Propargylation (Nucleophilic Substitution)

The phenolic hydroxyl groups participate in alkylation reactions. Selective propargylation at the 4-hydroxy position occurs via an SN2 mechanism :

Example Reaction:

2 4 Dihydroxy 3 propyl benzaldehyde+Propargyl bromideAcetone 60 CK2CO32 Hydroxy 4 prop 2 yn yloxy 3 propylacetophenone

Key Data:

| Parameter | Value |

|---|---|

| Yield | 44% |

| Reaction Time | 4.5 hours |

| Regioselectivity | Mono-alkylation |

Mechanism:

-

Deprotonation of the 4-hydroxyl group by K₂CO₃.

-

Nucleophilic attack of the phenoxide on propargyl bromide.

-

Formation of the ether linkage with retention of configuration (SN2) .

1,3-Dipolar Cycloaddition

The propargylated derivative undergoes copper-free click chemistry with azides under microwave irradiation to form triazole derivatives :

Example Reaction:

Propargylated derivative+AzideTHFMW 70 CTriazole linked compound

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Microwave irradiation |

| Temperature | 70°C |

| Selectivity | High regioselectivity |

Mechanism:

-

Microwave irradiation accelerates the reaction by enhancing dipole polarization.

-

The reaction proceeds via a concerted 1,3-dipolar cycloaddition without metal catalysts .

Alkylation and Protection Strategies

Selective benzylation of hydroxyl groups is achieved using benzyl chloride under optimized conditions :

Example Reaction:

2 4 Dihydroxy 3 propyl benzaldehyde+Benzyl chlorideCH3CN refluxKI K2CO3Mono benzylated product

Key Data:

| Parameter | Value |

|---|---|

| Solvent Efficiency | CH₃CN > Acetone |

| Side Product | Bis-benzylated (≤12%) |

| Optimal Base | K₂CO₃ or NaHCO₃ |

Factors Influencing Selectivity:

Acid-Base Reactivity

The hydroxyl groups exhibit varying acidity:

特性

分子式 |

C10H12O3 |

|---|---|

分子量 |

180.20 g/mol |

IUPAC名 |

2,4-dihydroxy-3-propylbenzaldehyde |

InChI |

InChI=1S/C10H12O3/c1-2-3-8-9(12)5-4-7(6-11)10(8)13/h4-6,12-13H,2-3H2,1H3 |

InChIキー |

CJMJUXSTFNEDTF-UHFFFAOYSA-N |

正規SMILES |

CCCC1=C(C=CC(=C1O)C=O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。